Prucalopride-N-β-D-cellobiose

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

Prucalopride-N-β-D-cellobiose (synonym: Prucalopride Lactose Adduct; catalog identifiers include TRC-C255002) is a carbohydrate-adduct impurity of the selective 5-HT₄ receptor agonist prucalopride. It carries the molecular formula C₃₀H₄₆ClN₃O₁₃ and a molecular weight of 692.15 g/mol, making it substantially larger than the parent active pharmaceutical ingredient (API; C₁₈H₂₆ClN₃O₃, 367.87 g/mol).

Molecular Formula C₃₀H₄₆ClN₃O₁₃
Molecular Weight 692.15
Cat. No. B1160817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrucalopride-N-β-D-cellobiose
Molecular FormulaC₃₀H₄₆ClN₃O₁₃
Molecular Weight692.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prucalopride-N-β-D-cellobiose Reference Standard: Identity, Classification, and Procurement Context


Prucalopride-N-β-D-cellobiose (synonym: Prucalopride Lactose Adduct; catalog identifiers include TRC-C255002) is a carbohydrate-adduct impurity of the selective 5-HT₄ receptor agonist prucalopride . It carries the molecular formula C₃₀H₄₆ClN₃O₁₃ and a molecular weight of 692.15 g/mol, making it substantially larger than the parent active pharmaceutical ingredient (API; C₁₈H₂₆ClN₃O₃, 367.87 g/mol) [1]. Unlike common hydrolytic or oxidative degradation products, this compound arises specifically via a drug–excipient Maillard-type condensation between the secondary amine of prucalopride and the reducing end of lactose, a standard filler in prucalopride tablet cores [2]. It is primarily supplied as a certified impurity reference standard for use in pharmaceutical analytical method development, method validation (AMV), abbreviated new drug application (ANDA) submissions, and stability-indicating quality control (QC) workflows [3].

Why Generic Prucalopride Impurity Reference Standards Cannot Substitute for Prucalopride-N-β-D-cellobiose


Prucalopride impurity reference standards are not interchangeable because each impurity species possesses a distinct formation mechanism, molecular structure, and chromatographic behavior that directly determines its utility in a given analytical workflow. Prucalopride-N-β-D-cellobiose is a drug–excipipient interaction product formed through a Maillard-type condensation between prucalopride and lactose; its formation is dependent on the presence of reducing-sugar excipients and moisture, not on the hydrolytic or oxidative stress conditions that generate most commonly catalogued prucalopride degradation products (e.g., N-Oxo impurity, DP-4) [1]. Consequently, a laboratory that substitutes this standard with a generic oxidation-derived impurity will fail to detect, identify, or quantify the lactose-adduct impurity in stability studies of lactose-containing prucalopride formulations—a gap explicitly flagged in formulation patents as a toxicological concern [2]. The quantitative evidence below details the specific physicochemical and regulatory dimensions that make substitution scientifically unsound.

Quantitative Differentiation Evidence for Prucalopride-N-β-D-cellobiose vs. Closest Analogs and Alternatives


Molecular Weight Differentiation: Prucalopride-N-β-D-cellobiose vs. Parent API Prucalopride

Prucalopride-N-β-D-cellobiose exhibits a molecular weight of 692.15 g/mol (C₃₀H₄₆ClN₃O₁₃), which is 324.28 g/mol (88.1%) larger than the parent API prucalopride at 367.87 g/mol (C₁₈H₂₆ClN₃O₃) [1]. This substantial mass difference arises from the covalent attachment of the cellobiose (β-D-glucopyranosyl-(1→4)-β-D-glucose) moiety to the secondary amine of prucalopride. This molecular weight shift necessitates distinct mass spectrometric detection parameters (e.g., SIM or MRM transitions) and produces a markedly different retention behavior on reversed-phase HPLC columns compared with the parent drug, enabling unambiguous chromatographic resolution critical for stability-indicating method validation [2].

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

Molecular Weight Comparison: Prucalopride-N-β-D-cellobiose vs. N-Oxo Prucalopride (Common Oxidation Impurity)

When compared with N-Oxo Prucalopride—one of the most commonly referenced prucalopride degradation impurities formed under oxidative stress—Prucalopride-N-β-D-cellobiose (MW 692.15 g/mol) is 308.28 g/mol (80.3%) heavier than N-Oxo Prucalopride (MW 383.87 g/mol, C₁₈H₂₆ClN₃O₄) [1]. The N-Oxo impurity results from oxidation at the piperidine nitrogen, adding a single oxygen atom to the parent structure (+16 Da relative to API); in contrast, the cellobiose adduct adds the entire disaccharide moiety (C₁₂H₂₀O₁₀, +324 Da). This structural divergence means the two impurities cannot be used interchangeably as system suitability markers or retention-time references in HPLC methods, as their reversed-phase retention factors (k') and MS ionization efficiencies will differ substantially [2].

Impurity reference standard selection Mass spectrometry Oxidative vs. adduct degradation

Formation Mechanism Specificity: Drug–Excipient Maillard Adduct vs. Hydrolytic/Oxidative Degradation Products

Prucalopride-N-β-D-cellobiose is formed exclusively through a Maillard-type condensation between the secondary amine of prucalopride and the reducing-end glucose moiety of lactose in the presence of moisture—a drug–excipient interaction that is mechanistically distinct from the acid-hydrolytic and oxidative pathways that generate the four degradation products (DP-1 through DP-4) characterized in the landmark LC-QTOF-MS/MS stability study by Baira et al. (2016) [1]. Patent CN111184695A explicitly states that prucalopride succinate and lactose 'will generate toxic lactose adducts in the presence of water, and the adducts will increase with time,' and further discloses that substituting mannitol for lactose avoids this adduct entirely [2]. The stress conditions applied in standard ICH Q1A(R2) forced-degradation protocols (acid, base, oxidative, photolytic, thermal) do not replicate the drug–excipient solid-state interaction that produces this adduct; therefore, laboratories relying solely on stress-generated degradation product standards will not have a reference for this impurity [1].

Drug-excipient compatibility Maillard reaction Forced degradation study design Formulation development

Certified Reference Standard Purity: Prucalopride-N-β-D-cellobiose Characterized at 99.07% by HPLC

A dedicated preparative and analytical study by Chen et al. (2023) reported the synthesis, isolation, and full structural characterization of the prucalopride-lactose adduct impurity (chemically equivalent to Prucalopride-N-β-D-cellobiose). The isolated product achieved a chromatographic purity of 99.07% as determined by HPLC, with a mass spectrometric molecular weight of 691.3 Da [M+H]⁺ [1]. Structural identity was unequivocally confirmed through ¹H-NMR, ¹³C-NMR, DEPT135, DEPT90, and COSY two-dimensional NMR spectroscopy. This characterization package exceeds the minimum reporting threshold for impurity reference standards intended for ANDA and Drug Master File (DMF) submissions, where structural confirmation and purity assignment are mandatory per ICH Q3A(R2) and Q2(R1) guidelines [2]. In contrast, many generic prucalopride impurity reference standards are supplied at minimum 95% purity without the full suite of 2D-NMR structural confirmation data [3].

Reference standard certification HPLC purity Structural elucidation ANDA submission

Formulation Risk Stratification: Lactose-Containing vs. Mannitol-Based Prucalopride Formulations

Patent CN111184695A explicitly identifies Prucalopride-N-β-D-cellobiose (the lactose adduct) as a toxicologically relevant impurity that forms when prucalopride succinate is formulated with lactose in the presence of water, with adduct levels increasing over time [1]. The same patent discloses that substituting mannitol for lactose eliminates this adduct formation pathway entirely, and references prior art (CN104069080) that adopted mannitol specifically 'to avoid the production of lactose adducts' [1]. Commercial prucalopride formulations (e.g., Resolor, Motegrity) use lactose monohydrate as a major tablet filler (approximately 136–150 mg per tablet), making this impurity directly relevant to the stability and safety evaluation of the marketed drug product [2]. This contrasts with purely synthetic process impurities (e.g., desmethyl prucalopride, Impurity A), which are controlled at the drug-substance stage and are unaffected by formulation composition [3].

Excipient compatibility Formulation development Stability risk assessment Impurity control strategy

High-Value Application Scenarios for Prucalopride-N-β-D-cellobiose Reference Standard


Stability-Indicating HPLC/UPLC Method Development for Prucalopride Formulations Containing Lactose

Analytical CMC laboratories developing stability-indicating methods for prucalopride tablets or capsules that use lactose monohydrate as a filler must include Prucalopride-N-β-D-cellobiose as a resolved peak in the impurity profile. The large molecular weight shift (+324 Da relative to the API) produces a distinct retention time in reversed-phase chromatography, and the standard is essential for establishing system suitability criteria (resolution ≥2.0 between the adduct peak and the API peak) and for determining relative response factors (RRF) for quantification [1]. The validated HPLC method described by Baira et al. (2016) using a Waters Xbridge-C8 column with ammonium bicarbonate/acetonitrile-methanol gradient can serve as a starting point for method optimization incorporating this specific impurity [2].

Drug–Excipient Compatibility Screening in Generic Prucalopride Formulation Development

Generic pharmaceutical companies developing ANDA candidates for prucalopride tablets must conduct binary drug–excipient compatibility studies to assess the risk of Maillard-adduct formation. Prucalopride-N-β-D-cellobiose serves as the primary marker compound for detecting and quantifying the prucalopride-lactose reaction product in stressed binary mixtures (API + lactose monohydrate, 40°C/75% RH, open dish). Patent CN111184695A confirms that this adduct increases with time and moisture, and that alternative excipients such as mannitol eliminate the formation pathway [1]. Using this certified reference standard, formulation scientists can generate quantitative adduct-versus-time profiles to support excipient selection decisions and justify the omission of lactose from the final formulation if adduct levels approach ICH Q3B identification thresholds.

ANDA/DMF Impurity Qualification and Regulatory Submission Support

For ANDA applicants referencing Motegrity (prucalopride) or Resolor as the Reference Listed Drug (RLD), Prucalopride-N-β-D-cellobiose must be included in the impurity profile if the proposed generic formulation contains lactose. The Chinese Pharmacopoeia-aligned study by Chen et al. (2023) provides a validated preparative method and full 2D-NMR structural confirmation (¹H, ¹³C, DEPT135, DEPT90, COSY), delivering the structural elucidation package that regulatory agencies (FDA, EMA, NMPA) require for impurity identification above the ICH Q3B identification threshold [2]. The certified reference standard, with purity documented at 99.07% by HPLC, supports accurate quantification in the ≤0.1% w/w range typically required for unspecified impurity limits in drug products with a maximum daily dose of 2 mg.

Forced Degradation Study Design Specific to Drug-Product (Not Drug-Substance) Stress Conditions

Standard ICH Q1A(R2) forced-degradation protocols applied to the prucalopride drug substance generate hydrolytic and oxidative degradation products but do not replicate the drug–excipient Maillard reaction that produces Prucalopride-N-β-D-cellobiose [1]. Laboratories conducting drug-product stress studies (whole tablets or API–excipient blends under elevated temperature/humidity) require this specific reference standard to identify and quantify the lactose adduct in stressed samples. Incorporating this standard into the analytical method enables discrimination between drug-substance-intrinsic degradation (covered by the existing DP-1 through DP-4 standards) and drug-product-specific degradation arising from excipient incompatibility [1][2].

Quote Request

Request a Quote for Prucalopride-N-β-D-cellobiose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.